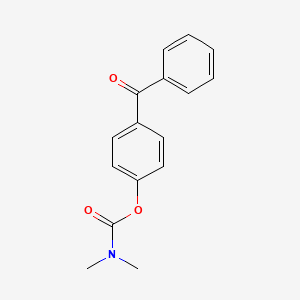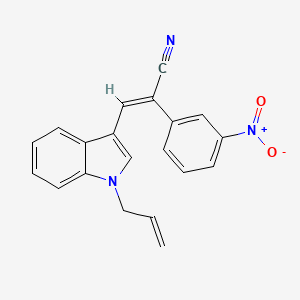
1-ethyl-4-(5-methyl-2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-(5-methyl-2-furoyl)piperazine, commonly known as EMFP, is a chemical compound that belongs to the piperazine family. It has been widely used in scientific research due to its unique chemical properties and biological activities.
Mecanismo De Acción
The mechanism of action of EMFP is not fully understood. However, it is believed that EMFP interacts with GPCRs by binding to their extracellular domains and inducing conformational changes that affect their intracellular signaling pathways. This results in the modulation of various physiological processes, such as neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects:
EMFP has been shown to have a wide range of biochemical and physiological effects. It has been reported to enhance the release of dopamine and acetylcholine in the brain, which can improve cognitive function and memory. EMFP has also been shown to modulate the activity of the immune system by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, EMFP has been reported to have anti-tumor properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMFP has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. It has a well-characterized mechanism of action and can be used to selectively modulate the activity of specific GPCRs. However, EMFP also has some limitations. It is a relatively large and complex molecule, which can make it difficult to study its interactions with GPCRs at the atomic level. Additionally, EMFP has a low solubility in aqueous solutions, which can limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on EMFP. One area of interest is the development of more selective and potent EMFP derivatives that can be used as therapeutic agents for various diseases. Another area of interest is the investigation of the structural basis of EMFP's interactions with GPCRs, which can provide insights into the design of more effective GPCR ligands. Additionally, the use of EMFP in combination with other compounds, such as other GPCR ligands or drugs, can lead to the discovery of novel therapeutic strategies.
Métodos De Síntesis
EMFP can be synthesized using a multi-step reaction process that involves the condensation of 5-methyl-2-furoic acid with ethylenediamine, followed by the cyclization of the resulting intermediate with acetic anhydride. The final product is obtained after purification and recrystallization. This synthesis method has been optimized to yield high-quality EMFP with a purity of over 98%.
Aplicaciones Científicas De Investigación
EMFP has been extensively used in scientific research as a tool to investigate various biological processes. It is commonly used as a ligand for G protein-coupled receptors (GPCRs), which are important targets for drug discovery. EMFP has been shown to selectively bind to certain GPCRs, such as the dopamine D4 receptor and the serotonin 5-HT1A receptor, and modulate their activity. This property makes EMFP a valuable tool for studying the function and regulation of these receptors.
Propiedades
IUPAC Name |
(4-ethylpiperazin-1-yl)-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-13-6-8-14(9-7-13)12(15)11-5-4-10(2)16-11/h4-5H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHLYJNFPPXDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)(5-methylfuran-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)
![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)


![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)